Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a furan ring precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus oxychloride and zinc in acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient synthesis pathway .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Mechanism of Action
The mechanism of action of methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Furopyridine Derivatives: These compounds also feature a furan ring fused to a pyridine ring and have shown potential as CDK inhibitors.
Pyridine Derivatives: Various pyridine derivatives have been explored for their medicinal properties, including anticancer and antimicrobial activities.
Uniqueness
Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H10N2O3 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 4-pyridin-3-ylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3 |
InChI Key |
NHHLMBWWNPRBJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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